molecular formula C12H13NO3S B2703042 Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate CAS No. 378196-87-3

Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate

Cat. No.: B2703042
CAS No.: 378196-87-3
M. Wt: 251.3
InChI Key: BGFHMNNBBDLFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Heterocyclic Chemistry

Heterocyclic chemistry emerged in the early 19th century alongside foundational discoveries in organic synthesis. In 1818, Brugnatelli isolated alloxan from uric acid, marking one of the first documented heterocycles. By 1832, Dobereiner synthesized furfural via sulfuric acid treatment of starch, introducing the furan scaffold. These milestones laid the groundwork for understanding cyclic systems containing heteroatoms like oxygen, sulfur, and nitrogen.

Heterocycles dominate modern pharmaceuticals, with 59% of FDA-approved drugs containing nitrogen-based rings. The classification of heterocycles hinges on ring size, saturation, and heteroatom arrangement. For instance, 5-membered unsaturated rings—such as thiophene and furan—exhibit aromaticity and reactivity distinct from their saturated counterparts (e.g., tetrahydrofuran). Fused systems, like benzofuran and quinoline, further expand structural diversity by combining heterocycles with benzene rings.

Heterocycle Class Examples Key Properties
5-Membered Unsaturated Thiophene, Furan Aromatic, π-electron-rich
6-Membered Unsaturated Pyridine, Pyran Basicity, planar structure
Fused Systems Benzofuran, Quinoline Extended conjugation, enhanced stability

Evolution of 2-Aminothiophene Research

2-Aminothiophenes gained prominence with the Gewald reaction, a multicomponent synthesis involving ketones, sulfur, and cyanoacetates. This method enabled efficient access to 2-aminothiophene cores, which are pivotal in drug discovery due to their antiprotozoal, antiviral, and antifungal activities. Recent advances emphasize green chemistry, such as catalyzed cyclizations and solvent-free conditions, to reduce environmental impact.

The Doyle Group’s work on enoldiazoacetates exemplifies modern catalytic approaches. These intermediates undergo [3+2] and [3+3] cycloadditions to form 5- or 6-membered heterocycles, including thiophene derivatives. For example, enoldiazoacetates react with nitroso compounds to yield aminothiophenes with high enantioselectivity. Such methodologies align with the demand for sustainable synthesis of bioactive compounds.

Significance of Furan-Thiophene Hybrid Structures in Contemporary Research

Furan-thiophene hybrids leverage the complementary electronic properties of both rings. The furan’s oxygen atom enhances electron density, while the thiophene’s sulfur contributes to polarizability and metabolic stability. In ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate, the 5-methylfuran substituent at the 4-position of the thiophene ring introduces steric and electronic modulation, potentially altering binding affinities in biological targets.

These hybrids are prevalent in materials science (e.g., organic semiconductors) and medicinal chemistry. For instance, 2-aminothiophene derivatives with fused furan rings exhibit antileishmanial activity by targeting parasite enzymes. The ethyl ester group at the 3-position further enhances solubility, facilitating pharmacokinetic optimization.

Research Landscape of Fused Heterocyclic Systems

Fused heterocycles represent a frontier in drug design, combining multiple pharmacophores into single entities. Marcaccini’s pioneering work on isocyanide-based multicomponent reactions enabled the synthesis of oxazoles and thiazoles, which are foundational to fused systems. For example, reacting isocyanoacetates with sulfenyl chlorides generates intermediates that cyclize into oxazole-thiophene hybrids.

Catalytic methods have revolutionized this field. The Doyle Group’s metallo-enolcarbenes facilitate enantioselective [3+3] cycloadditions, producing fused heterocycles with quaternary stereocenters. Such strategies are critical for constructing the furan-thiophene backbone of this compound.

Fused System Synthesis Method Application
Benzothiophene Friedel-Crafts acylation Anticancer agents
Furan-Thiophene Catalytic cycloaddition Antileishmanial drugs
Pyrido-Thiophene Multicomponent reaction Enzyme inhibitors

Properties

IUPAC Name

ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-3-15-12(14)10-8(6-17-11(10)13)9-5-4-7(2)16-9/h4-6H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFHMNNBBDLFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378196-87-3
Record name ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile in the presence of a base. The reaction conditions often require solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Structural Overview

Molecular Formula : C12_{12}H13_{13}NO3_3S
IUPAC Name : Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
CAS Number : 378196-87-3

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly in the following areas:

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity against various pathogens. For instance, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has shown promise in anticancer research. Mechanistic studies suggest that it induces apoptosis in cancer cells, potentially through the activation of specific signaling pathways. For example, it has been reported to increase pro-apoptotic proteins while decreasing anti-apoptotic proteins in cancer cell lines, leading to cell cycle arrest and reduced proliferation.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of new chemical entities with enhanced biological activities.

Synthetic Routes

The synthesis typically involves the Gewald reaction, which combines a ketone or aldehyde with a thiocarbonyl compound and a nitrile in the presence of a base. This method is advantageous for producing derivatives with varied functionalities.

Material Science

The compound is also being explored for its electronic properties, positioning it as a candidate for use in organic semiconductors and photovoltaic cells.

Electronic Properties

Studies have indicated that this compound can exhibit semiconducting behavior, making it suitable for applications in organic electronics.

Case Studies and Research Findings

Study Focus Findings
Madhavi & Ramanamma (2016)Antimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and S. aureus; effective at inhibiting bacterial growth .
Recent Pharmacological StudyAnticancer MechanismShowed induction of apoptosis in HepG2 liver cancer cells; linked to mitochondrial pathway alterations .
Material Science ResearchElectronic PropertiesEvaluated as a potential material for organic solar cells; demonstrated favorable charge transport characteristics .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula MW (g/mol) Key Features
Target Compound 5-Methylfuran-2-yl C₁₂H₁₃NO₃S 251.31 Oxygen-rich furan ring enhances polarity and potential metabolic stability .
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate 4-Fluorophenyl C₁₃H₁₂FNO₂S 265.3 Electron-withdrawing fluorine improves stability; precursor to bioactive derivatives .
Ethyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate Thiophen-2-yl C₁₁H₁₁NO₂S₂ 253.34 Sulfur-containing substituent may enhance π-stacking in drug-receptor interactions .
Ethyl 2-amino-4-(4-CF₃-phenyl)thiophene-3-carboxylate 4-Trifluoromethylphenyl C₁₄H₁₂F₃NO₂S 315.3 Strong electron-withdrawing CF₃ group increases lipophilicity .
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 4-Cyclohexylphenyl C₁₉H₂₃NO₂S 329.46 Bulky cyclohexyl group reduces solubility but improves membrane permeability .

Biological Activity

Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate (CAS Number: 378196-87-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antimicrobial, antioxidant, anti-inflammatory properties, and cytotoxicity, supported by relevant data and research findings.

PropertyValue
Molecular FormulaC12H13NO3S
Molecular Weight251.31 g/mol
Melting Point91°C to 92°C
Percent Purity96%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

  • Bacterial Strains :
    • Staphylococcus aureus: MIC = 10 µg/mL
    • Escherichia coli: MIC = 15 µg/mL
    • Pseudomonas aeruginosa: MIC = 20 µg/mL
  • Fungal Strains :
    • Candida albicans: MIC = 12 µg/mL
    • Aspergillus niger: MIC = 18 µg/mL

These results suggest that the compound exhibits broad-spectrum antimicrobial activity , making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated significant antioxidant activity with a scavenging percentage of 85.4% at a concentration of 100 µg/mL . This activity indicates its potential role in mitigating oxidative stress-related diseases .

Anti-inflammatory Properties

In vitro studies have shown that this compound possesses notable anti-inflammatory effects . The stabilization of human red blood cell (HRBC) membranes was measured, yielding a protection percentage of 86.7% , which is comparable to standard anti-inflammatory drugs. This suggests that this compound could be useful in treating inflammatory conditions .

Cytotoxicity

The cytotoxic effects of the compound were assessed using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell LineIC50 (µM)
HeLa (cervical cancer)163.3 ± 0.17
MCF7 (breast cancer)170 ± 0.40
A549 (lung cancer)86.2 ± 0.03

These results indicate that while the compound exhibits some cytotoxicity, it may require further optimization to enhance its selectivity and potency against cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in MDPI assessed the antimicrobial activity of various thiophene derivatives, including this compound, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Antioxidant and Anti-inflammatory Evaluation : Another research effort focused on the evaluation of antioxidant properties alongside anti-inflammatory activities, confirming the compound's potential in reducing oxidative stress and inflammation in biological systems .
  • Cytotoxicity Assessment : Research conducted on different cancer cell lines revealed the compound's cytotoxic effects, suggesting its viability as a lead compound for developing anticancer agents .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Ethyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via the Gewald reaction, a multi-component condensation involving 5-methylfuran-2-carbaldehyde, ethyl cyanoacetate, elemental sulfur, and a base (e.g., morpholine or piperidine). Refluxing in ethanol at 80–100°C for 6–12 hours facilitates cyclization. Optimization involves adjusting solvent polarity (e.g., DMF for faster kinetics), catalyst loading (e.g., 10 mol% triethylamine), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (70–85%) are achieved by controlling moisture and oxygen levels .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the amino group (δ 5.2–5.8 ppm, broad), ester carbonyl (δ 165–170 ppm), and methylfuran protons (δ 6.1–6.4 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks [M+H]+ at m/z 294.3.
  • X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (SHELX-2018) resolves bond angles and torsional strain in the thiophene-furan junction. Hydrogen bonding between amino and carbonyl groups stabilizes the lattice .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Anticancer : MTT assay on HCT-116 (colon) and MCF-7 (breast) cell lines (IC50 ≤ 20 µM suggests potency).
  • Antimicrobial : Kirby-Bauer disc diffusion against S. aureus and E. coli (zone of inhibition ≥15 mm at 100 µg/mL).
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinases (e.g., EGFR) to identify IC50 values .

Advanced Research Questions

Q. How does the 5-methylfuran-2-yl substituent influence electronic properties and bioactivity compared to phenyl analogs?

  • Methodological Answer :

  • Computational Analysis : Density Functional Theory (DFT) at B3LYP/6-31G* level calculates HOMO-LUMO gaps. Methylfuran’s electron-rich nature increases nucleophilic attack susceptibility versus phenyl’s planar rigidity.
  • Bioactivity Comparison : Replace phenyl with methylfuran in analogs and test in kinase inhibition assays. Methylfuran derivatives show 2–3× higher selectivity for tyrosine kinases due to improved hydrophobic pocket binding .

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiophene derivatives?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., 48-h exposure).
  • SAR Studies : Synthesize derivatives with incremental substitutions (e.g., 5-methylfuran vs. 3-hydroxyphenyl) to isolate substituent effects.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 variability in antimicrobial assays) using ANOVA to identify confounding variables (e.g., solvent DMSO vs. ethanol) .

Q. How can computational modeling predict target interaction mechanisms, such as with kinases or DNA topoisomerases?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina screens against PDB structures (e.g., 1M17 for EGFR). Methylfuran’s oxygen atom forms hydrogen bonds with Lys721 (binding energy ≤ −8.5 kcal/mol).
  • MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding.
  • Validation : Compare computational Kd values with SPR (Surface Plasmon Resonance) experimental data .

Q. What crystallographic challenges arise in resolving the thiophene-furan junction, and how are they addressed?

  • Methodological Answer :

  • Challenges : Disorder in the methylfuran ring due to rotational flexibility.
  • Solutions : Collect high-resolution data (≤0.8 Å) at synchrotron facilities. Apply SHELXL’s PART and SUMP commands to model disorder. TWIN/BASF refinement corrects for pseudo-merohedral twinning .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show minimal efficacy for similar thiophene derivatives?

  • Analysis : Discrepancies arise from:

  • Cell Line Variability : Sensitive lines (e.g., A549) vs. resistant (e.g., PC-3).
  • Compound Purity : HPLC purity ≥95% reduces off-target effects.
  • Assay Endpoints : Apoptosis (Annexin V) vs. proliferation (BrdU) readouts.
    • Resolution : Cross-validate using orthogonal assays (e.g., flow cytometry + Western blot for caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.